molecular formula C11H15N3O2S2 B5770909 N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide

N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide

Cat. No.: B5770909
M. Wt: 285.4 g/mol
InChI Key: YAYISTBARKMYAI-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a chemical compound with the molecular formula C11H15N3O2S2 It is known for its unique structure, which includes a pyrrolidine ring and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine-1-carbothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbothioamide derivatives.

Scientific Research Applications

N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide
  • N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioate

Uniqueness

N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is unique due to its specific combination of a pyrrolidine ring and a sulfamoylphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c12-18(15,16)10-5-3-9(4-6-10)13-11(17)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,17)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYISTBARKMYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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